Trilithium antimony

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

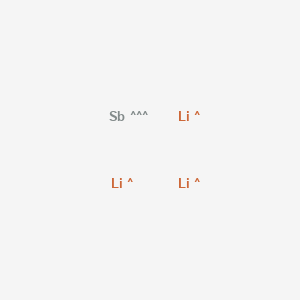

Trilithium antimony can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the direct reaction of lithium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:

3Li+Sb→Li3Sb

Industrial Production Methods

Industrial production of this compound often involves the carbothermal reduction of antimony oxide in a microwave field. This method utilizes antimony trioxide (Sb₂O₃) as the raw material and anthracite as the reducing agent. The process parameters, such as reduction temperature, time, and reducing agent ratio, are optimized to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Trilithium antimony undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form lithium oxide and antimony trioxide.

Reduction: Can be reduced back to lithium and antimony under specific conditions.

Substitution: Reacts with halogens to form lithium halides and antimony halides.

Common Reagents and Conditions

Oxidation: Typically requires high temperatures and an oxygen-rich environment.

Reduction: Often involves the use of reducing agents such as hydrogen or carbon.

Substitution: Halogenation reactions are carried out using halogen gases like chlorine or bromine.

Major Products

Oxidation: Lithium oxide (Li₂O) and antimony trioxide (Sb₂O₃).

Reduction: Elemental lithium and antimony.

Substitution: Lithium halides (LiX) and antimony halides (SbX₃).

Aplicaciones Científicas De Investigación

Trilithium antimony has several scientific research applications, particularly in the field of energy storage. It is used as an anode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable operating voltage. The compound’s unique structure allows for efficient charge and discharge cycles, making it a valuable component in high-performance batteries .

Mecanismo De Acción

The mechanism by which trilithium antimony exerts its effects in batteries involves the intercalation and deintercalation of lithium or sodium ions. During the charging process, lithium or sodium ions are inserted into the this compound structure, forming Li₃Sb or Na₃Sb. During discharge, these ions are released back into the electrolyte, providing electrical energy. The puckered layer structure of antimony facilitates this process, ensuring high conductivity and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- Lithium antimony (Li₃Sb)

- Sodium antimony (Na₃Sb)

- Antimony trisulfide (Sb₂S₃)

Uniqueness

Compared to similar compounds, trilithium antimony offers a higher theoretical capacity and safer reaction potential. Its simpler reaction process and smaller volume changes during charge and discharge cycles make it more efficient and stable for use in batteries. Additionally, this compound’s unique puckered layer structure enhances its conductivity and reactivity, setting it apart from other antimony-based compounds .

Propiedades

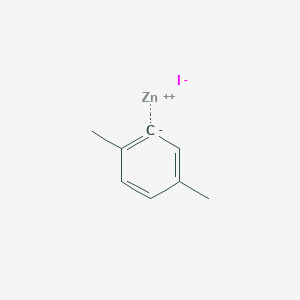

Fórmula molecular |

Li3Sb |

|---|---|

Peso molecular |

142.7 g/mol |

InChI |

InChI=1S/3Li.Sb |

Clave InChI |

WRXHTMBUKJWRBP-UHFFFAOYSA-N |

SMILES canónico |

[Li].[Li].[Li].[Sb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

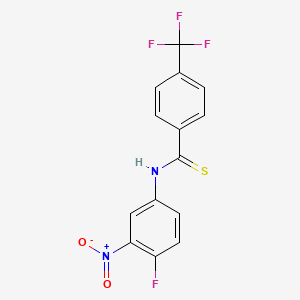

![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)

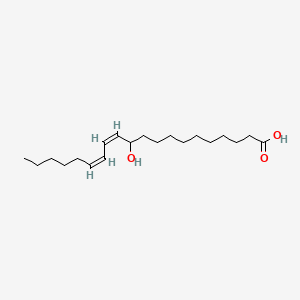

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)

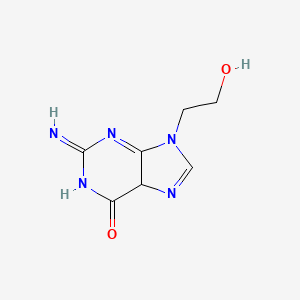

![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)